molecular formula C21H13F4N3O2S2 B3008040 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1260906-57-7

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3008040
CAS No.: 1260906-57-7
M. Wt: 479.47
InChI Key: HWPYVSPYPYVYPS-UHFFFAOYSA-N
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Description

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H13F4N3O2S2 and its molecular weight is 479.47. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Insights and Molecular Docking

The molecular structure, natural bond orbital calculations, and vibrational assignments of a similar compound, "2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide," have been thoroughly analyzed using density functional B3LYP method. This research provides deep insights into the equilibrium geometry, vibrational modes, and intermolecular interactions based on Hirshfeld surfaces. Importantly, its antiviral potency against SARS-CoV-2 protein was investigated, showing significant interactions with the protease, suggesting potential applications in COVID-19 treatment strategies (Mary et al., 2020).

Radiosynthesis for Imaging Applications

Another derivative, "DPA-714," a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide, was highlighted for its selective ligand properties for the translocator protein (18 kDa), with its radiosynthesis being explored for potential in vivo imaging using positron emission tomography (PET). This compound's design incorporates a fluorine atom for labeling with fluorine-18, demonstrating its relevance in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Dual Inhibitory Activities

Research on thieno[2,3-d]pyrimidine derivatives has shown potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway critical for DNA synthesis. This suggests their potential utility in cancer treatment, demonstrating the versatility of thieno[2,3-d]pyrimidine scaffolds in medicinal chemistry (Gangjee et al., 2008).

Antitumor Activity

Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity, showing promising results against human cancer cell lines. This underscores the compound's potential in developing new therapeutic agents for cancer treatment, highlighting the importance of structural modifications to enhance biological activity (Hafez & El-Gazzar, 2017).

Herbicidal Activity

Novel derivatives containing the 2-fluorophenyl moiety have demonstrated herbicidal activities, particularly against dicotyledonous weeds. This application showcases the compound's potential in agricultural chemistry, providing a basis for developing more efficient and selective herbicides (Wu et al., 2011).

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F4N3O2S2/c22-14-6-1-2-7-16(14)28-19(30)18-15(8-9-31-18)27-20(28)32-11-17(29)26-13-5-3-4-12(10-13)21(23,24)25/h1-10H,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPYVSPYPYVYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F4N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.